3'-F-3-BA hydrochloride belongs to a class of molecules called arylamines. Arylamines are known for their diverse applications in medicinal chemistry and materials science []. The presence of the fluorine atom and the amine group in the molecule can influence its properties, making it a potential candidate for research in various fields:
3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 223.67 g/mol. It is characterized by the presence of a fluorine atom at the 3' position of the biphenyl structure, which is a biphenyl derivative. This compound is often used in various chemical and biological research applications due to its unique structural properties. Its hydrochloride form enhances its solubility in water, making it suitable for laboratory experiments and formulations .
These reactions are essential for synthesizing more complex molecules or for modifying the compound for specific applications .
3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which is involved in drug metabolism. This inhibition can influence pharmacokinetics and drug interactions, making this compound relevant in pharmacological studies . Additionally, its structural characteristics may contribute to its potential as a lead compound in drug discovery.
The synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride typically involves several key steps:
These methods allow for efficient synthesis while maintaining high purity levels suitable for research applications .
3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride finds applications in:
Its versatility makes it valuable across various scientific disciplines .
Studies investigating the interactions of 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride focus on its binding affinity and inhibitory effects on enzymes like CYP1A2. These interactions are crucial for understanding how this compound may affect drug metabolism and efficacy when used in conjunction with other pharmaceuticals. Research indicates that its inhibitory action could lead to significant alterations in metabolic pathways, necessitating careful consideration in drug formulation and therapeutic applications .
Several compounds share structural similarities with 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
3'-Chloro-[1,1'-biphenyl]-3-amine | 1210215-22-7 | 0.97 | Contains chlorine instead of fluorine |
4-Ethylbenzene-1,2-diamine dihydrochloride | 136583-84-1 | 0.90 | Contains ethyl group; different amine structure |
1,3,5-Tris(4-aminophenyl)benzene | 118727-34-7 | 0.93 | Trisubstituted structure; potential for diverse reactivity |
These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity compared to 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride .